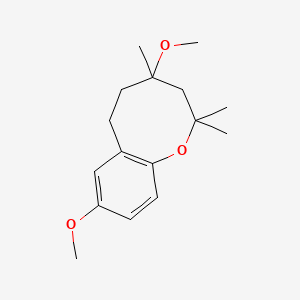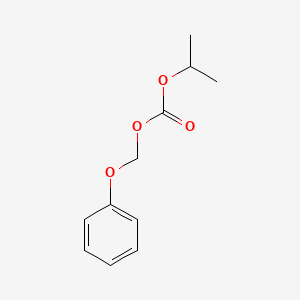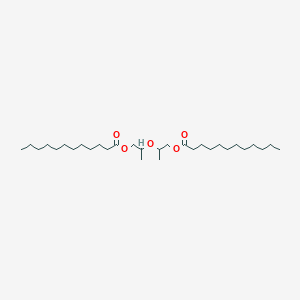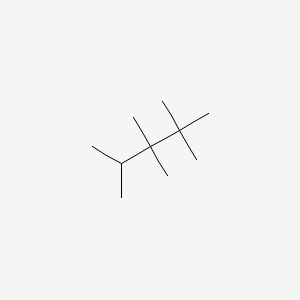
Methyl 1-vinyl-1H-pyrrole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 1-vinyl-1H-pyrrole-3-carboxylate is a heterocyclic organic compound that features a pyrrole ring substituted with a vinyl group and a methyl ester group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-vinyl-1H-pyrrole-3-carboxylate typically involves the reaction of pyrrole derivatives with appropriate reagents to introduce the vinyl and ester functionalities. One common method includes the condensation of pyrrole with vinyl acetate in the presence of a catalyst, followed by esterification with methanol under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and purity while minimizing by-products and waste. Catalysts such as palladium or ruthenium complexes can be employed to enhance reaction efficiency .
化学反応の分析
Types of Reactions
Methyl 1-vinyl-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like N-bromosuccinimide or nitric acid.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitro-substituted pyrrole derivatives.
科学的研究の応用
Methyl 1-vinyl-1H-pyrrole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of polymers, dyes, and other materials.
作用機序
The mechanism of action of Methyl 1-vinyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its vinyl group can participate in Michael addition reactions, while the ester group can undergo hydrolysis to release active intermediates. These interactions can modulate biological pathways, leading to various pharmacological effects .
類似化合物との比較
Similar Compounds
- Methyl 1-acetyl-1H-pyrrole-3-carboxylate
- Methyl 1-chloro-1H-pyrrole-3-carboxylate
- Methyl 1-bromo-1H-pyrrole-3-carboxylate
Uniqueness
Methyl 1-vinyl-1H-pyrrole-3-carboxylate is unique due to its vinyl group, which imparts distinct reactivity compared to other similar compounds. This vinyl group allows for additional functionalization and can participate in various chemical reactions that are not possible with other substituents .
特性
CAS番号 |
952182-28-4 |
|---|---|
分子式 |
C8H9NO2 |
分子量 |
151.16 g/mol |
IUPAC名 |
methyl 1-ethenylpyrrole-3-carboxylate |
InChI |
InChI=1S/C8H9NO2/c1-3-9-5-4-7(6-9)8(10)11-2/h3-6H,1H2,2H3 |
InChIキー |
CBZUMOWPQJQFCH-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CN(C=C1)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


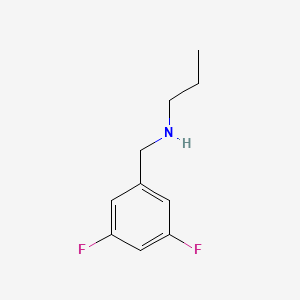
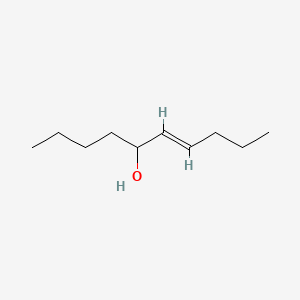
![2-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B12641807.png)



![3H-1,2,4-Triazol-3-one, 2-(2-aminoethyl)-4-[4-(5-benzofuranyl)phenyl]-5-[[(3S)-1-(cyclopropylcarbonyl)-3-pyrrolidinyl]methyl]-2,4-dihydro-](/img/structure/B12641813.png)
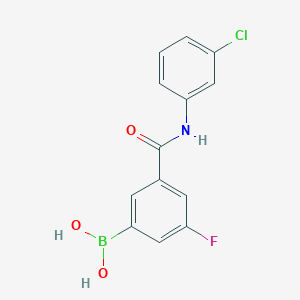
![1-Butyl-2-methyl-3-[2-(3-methyl-1-benzothiophen-2-yl)cyclohex-1-en-1-yl]-1H-indole](/img/structure/B12641818.png)
